Field: Polymer Science
Application Summary: “2-chloropropanoyl chloride” is used in the preparation of Poly(N-isopropylacrylamide-block-styrene) PNIPAM-b-PS via an Atom Transfer Radical Polymerization (ATRP) technique.
Methods and Procedures: The method is based on the application of 2-chloro-N-(2-hydroxyethyl)propanamide (NCPAE) as a bifunctional initiator, which enables ATRP of two monomers.
Results and Outcomes: The result is a new synthetic approach for the preparation of PNIPAM-b-PS.
Field: Organic Synthesis
Results and Outcomes: The result is the formation of "Methyl N-(2-chloropropanoyl)-β-alaninate".
Field: Chemical Manufacturing
Results and Outcomes: The outcomes of these processes vary depending on the specific reaction.
Field: Chemical Synthesis
N'-(2-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound characterized by its unique structure, which includes a chloropropanoyl group attached to a 4-fluorobenzohydrazide moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is CHClF NO, indicating the presence of chlorine, fluorine, and nitrogen atoms, which contribute to its biological and chemical properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Synthesis of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves several steps:
N'-(2-chloropropanoyl)-4-fluorobenzohydrazide has potential applications in:
Interaction studies involving N'-(2-chloropropanoyl)-4-fluorobenzohydrazide focus on its binding affinity with various biological targets. Research may include:
These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
N'-(2-chloropropanoyl)-4-fluorobenzohydrazide shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N'-(2-chloroacetyl)-4-fluorobenzohydrazide | Contains an acetyl group instead of propanoyl | Potentially different reactivity due to smaller acyl group |
| N'-(3-chlorobutanoyl)-4-fluorobenzohydrazide | Contains a butanoyl group | Variation in chain length may affect biological activity |
| N'-(2-bromopropanoyl)-4-fluorobenzohydrazide | Contains bromine instead of chlorine | Bromine may influence electronic properties differently than chlorine |
The uniqueness of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide lies in its specific combination of halogen substitution and hydrazide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.